

An In-depth Technical Guide to the Thermochemical Properties of 2',4'-Dihydroxypropiophenone

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Compound of Interest

Compound Name: 2',4'-Dihydroxypropiophenone

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Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of **2',4'-Dihydroxypropiophenone** (CAS 5792-36-9). Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document presents estimated values based on established computational methods for a structurally related isomer, 2',5'-Dihydroxypropiophenone. Furthermore, it details the standard experimental protocols for determining key thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. This guide also includes workflows for the synthesis and analysis of related compounds, visualized using the DOT language, to provide a practical framework for researchers in the field.

Introduction

2',4'-Dihydroxypropiophenone, also known as 4-propionylresorcinol, is an organic compound with applications in various chemical syntheses. A thorough understanding of its thermochemical properties is essential for process development, safety analysis, and computational modeling in drug discovery and materials science. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, govern the energy balance of reactions, phase transitions, and the stability of the molecule.

Physicochemical and Estimated Thermochemical Properties

While specific experimental thermochemical data for **2',4'-Dihydroxypropiophenone** are not readily available, some of its basic physical properties have been reported. To provide a useful reference, this section includes a table of these known properties alongside estimated thermochemical data for the closely related isomer, 2',5'-Dihydroxypropiophenone, calculated using the Joback group contribution method. It is crucial to note that these are estimations and should be used as a guideline pending experimental verification.

Table 1: Physicochemical Properties of **2',4'-Dihydroxypropiophenone** and Estimated Thermochemical Data for 2',5'-Dihydroxypropiophenone

Property	Value for 2',4'-Dihydroxyprop iophenone	Estimated Value for 2',5'-Dihydroxyprop iophenone	Unit	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	-	[1][2][3]
Molecular Weight	166.17	166.17	g/mol	[1][2][3]
Melting Point	95-98	490.98 (Joback Method)	°C	[4]
Boiling Point	178 (at 7 mmHg)	647.11 (Joback Method)	°C	[4]
Standard Enthalpy of Formation (gas, hf)	Not Available	-459.76	kJ/mol	[5]
Standard Gibbs Free Energy of Formation (gas, gf)	Not Available	-300.85	kJ/mol	[5]
Enthalpy of Fusion (hfus)	Not Available	26.27	kJ/mol	[5]
Enthalpy of Vaporization (hvap)	Not Available	70.68	kJ/mol	[5]
Ideal Gas Heat Capacity (Cp,gas)	Not Available	See Table 2	J/mol·K	[5]

Table 2: Estimated Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) for 2',5'-Dihydroxyprop iophenone

Temperature (K)	Cp,gas (J/mol·K)
647.11	324.57
687.16	334.36
727.22	343.48
767.27	352.06
807.33	360.27
847.38	368.23
887.44	376.10

Data obtained from the Joback Method.[5]

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties is primarily achieved through calorimetric techniques. Below are detailed methodologies for key experiments.

The standard enthalpy of formation ($\Delta_f H^\circ$) is often determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$), which is measured experimentally using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed pellet (typically 0.5 - 1.0 g) of the sample (e.g., **2',4'-Dihydroxypropiophenone**) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.
- **Calorimeter Setup:** The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. It is then submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during,

and after combustion until a stable final temperature is reached.

- Calculation:
 - The heat released by the combustion (q_{reaction}) is absorbed by the water and the calorimeter. This is calculated using the equation: $q_{\text{reaction}} = - (C_{\text{calorimeter}} * \Delta T)$ where $C_{\text{calorimeter}}$ is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the change in temperature.
 - The molar enthalpy of combustion ($\Delta_c H^\circ$) is then calculated by dividing q_{reaction} by the number of moles of the sample.
 - The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's Law: $\Delta_f H^\circ(\text{sample}) = \sum \Delta_f H^\circ(\text{products}) - \sum \Delta_f H^\circ(\text{reactants})$ For the combustion of $\text{C}_9\text{H}_{10}\text{O}_3$: $\text{C}_9\text{H}_{10}\text{O}_3(\text{s}) + 10.5 \text{O}_2(\text{g}) \rightarrow 9 \text{CO}_2(\text{g}) + 5 \text{H}_2\text{O}(\text{l})$ $\Delta_f H^\circ(\text{C}_9\text{H}_{10}\text{O}_3) = [9 * \Delta_f H^\circ(\text{CO}_2, \text{g}) + 5 * \Delta_f H^\circ(\text{H}_2\text{O}, \text{l})] - \Delta_c H^\circ(\text{C}_9\text{H}_{10}\text{O}_3)$ The standard enthalpies of formation for CO_2 and H_2O are well-established values.[6]

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance.

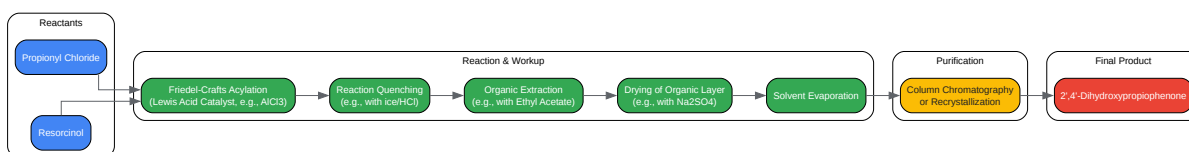
Experimental Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: A small, accurately weighed sample (5-10 mg) of **2',4'-Dihydroxypropiophenone** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to ramp the temperature over a desired range at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
- Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. Three runs are typically performed:
 - A baseline run with two empty pans.
 - A run with a sapphire standard (of known heat capacity).

- A run with the sample.
- Calculation: The heat capacity (Cp) of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard, according to the following equation: $Cp(\text{sample}) = Cp(\text{standard}) * (DSC_{\text{sample}} / DSC_{\text{standard}}) * (\text{mass}_{\text{standard}} / \text{mass}_{\text{sample}})$

Mandatory Visualizations

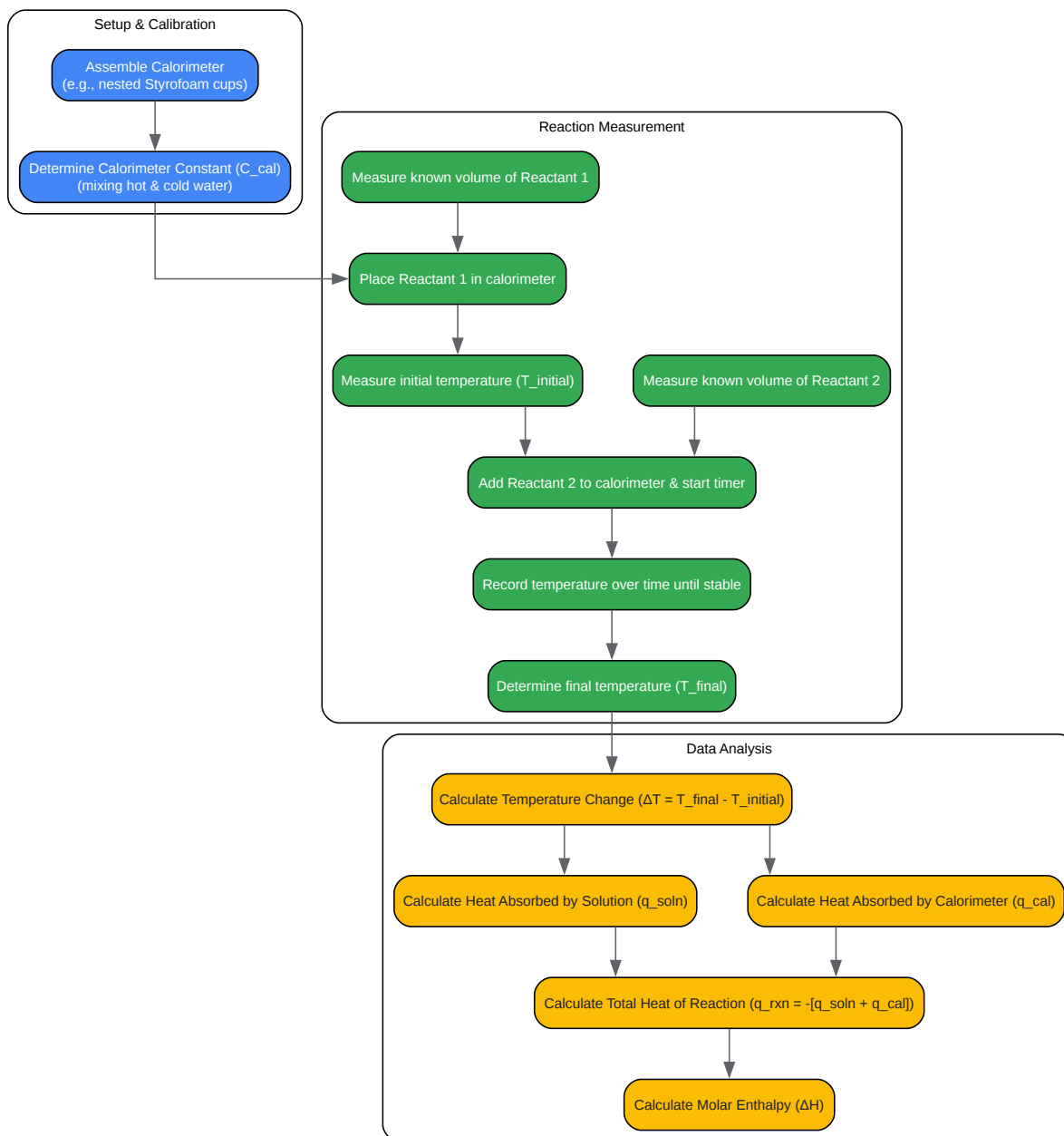
The following diagram illustrates a general workflow for the synthesis of a dihydroxy aromatic ketone, such as 2',4'-dihydroxyacetophenone, which is structurally similar to the target compound. This process is based on the Friedel-Crafts acylation reaction.[7]



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Caption: Synthesis workflow for **2',4'-Dihydroxypropioophenone**.

This diagram outlines the logical flow of an experiment to determine the enthalpy of a reaction using a coffee-cup calorimeter, a common method in educational and research settings.[8][9]



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Caption: Experimental workflow for reaction calorimetry.

The analysis of polar phenolic compounds like dihydroxypropiophenones by Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step to increase volatility. The following workflow illustrates this process.[10]



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Caption: GC-MS analysis workflow with derivatization.

Conclusion

This technical guide has compiled the available physicochemical data for **2',4'-Dihydroxypropiophenone** and provided estimated thermochemical values based on a closely related isomer to bridge the current data gap. The detailed experimental protocols for calorimetry and DSC offer a practical basis for researchers aiming to perform their own measurements to obtain definitive thermochemical data. The visualized workflows for synthesis and analysis further provide a comprehensive operational context for working with this and similar compounds. The continued investigation and experimental determination of the thermochemical properties of **2',4'-Dihydroxypropiophenone** are encouraged to refine the data presented herein and to support its application in scientific and industrial research.

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